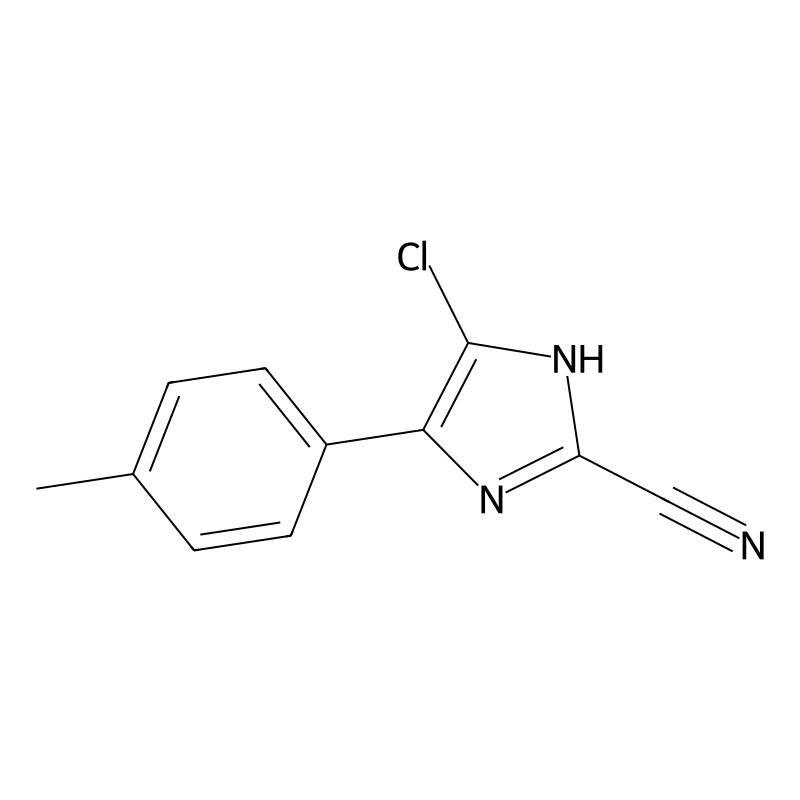

4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Field: Chemistry - Synthesis of Phthalocyanines

Summary of the Application: The compound is used as a starting material in the synthesis of phthalocyanines, which are chemical compounds that have attracted considerable attention due to their electronic properties and chemical structure .

Methods of Application or Experimental Procedures: The compound is prepared by cyclotetramerization with appropriate metal salts in dimethylformamide . The newly prepared compounds are then characterized by several spectroscopic techniques .

Results or Outcomes: The synthesized phthalocyanines exhibit antioxidant and antibacterial potential . For instance, one of the compounds exhibits the best DPPH (2,2-diphenyl-1-picrylhydrazylradical) scavenging activity as 35.2% at 100 mg/L concentration . The metal chelating activities of the compounds are 69.7% and 56.4%, respectively . Reducing power activities of the compounds are higher than α-tocopherol, which is used as a positive control . All compounds show moderate antibacterial activity when compared to the standard antibiotics, amikacin and tetracycline .

Field: Chemistry - Synthesis of Pyrazoles

Summary of the Application: The compound is used in the synthesis of pyrazoles, which are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Methods of Application or Experimental Procedures: The synthesis of pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Results or Outcomes: Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Field: Chemistry - Synthesis of Heterocyclic Compounds

Summary of the Application: The compound “5-chloro-4-(4-methylphenyl)-1H-imidazole-2-carbonitrile” is used as a synthon in heterocyclic synthesis . These compounds are important intermediates for the synthesis of a variety of otherwise difficult to obtain, synthetically useful, and novel heterocyclic systems .

Methods of Application or Experimental Procedures: The synthesis of 5-chloropyrazole-4-carbaldehyde may be carried out in several ways. The most versatile and economical method involves a Vilsmeier reaction of 1H-pyrazol-5(4H)-one .

Results or Outcomes: The synthesized heterocyclic compounds have demonstrated different biological activities, exceptional photophysical properties, and high synthetical versatility that allow the obtention of industrially and pharmaceutically crucial chemicals .

Field: Chemistry - Synthesis of Isothiazoles

Summary of the Application: The compound is used in the synthesis of isothiazoles, which are useful compounds owing to their wide biological activity, industrial applications, and their use as synthetic intermediates .

Methods of Application or Experimental Procedures: The reaction of 3-chloroisothiazole-5-carbonitrile with 1-iodo-4-methylbenzene (2 equiv.), in the presence of AgF (3 equiv.), Pd (Ph 3 P) 2 Cl 2 (5 mol%) and Ph 3 P (10 mol%), in MeCN at ca. 82 °C led to a complete consumption of the starting isothiazole and isolation of the desired 3-chloro-4- ( p -tolyl)isothiazole-5-carbonitrile ( 8) in a 60% yield .

Results or Outcomes: The synthesized isothiazoles show rich biological activity, i.e., 5-phenylisothiazole 1 showed antiviral activity against polio , 4,5-diarylisothiazoles 2 were active as multiple target non-steroidal anti-inflammatory agents and 4-pyridylisothiazole 3 is a possible HIV inhibitor .

Field: Chemistry - Synthesis of Thieno[2,3-d]pyrimidines

Summary of the Application: The compound is used in the synthesis of thieno[2,3-d]pyrimidines .

Field: Chemistry - Synthesis of 2-(4-chloro-5-p-tolyl-1H-imidazol-1-yl)-5-mesylpyridine

Summary of the Application: The compound is used in the synthesis of 2-(4-chloro-5-p-tolyl-1H-imidazol-1-yl)-5-mesylpyridine .

4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile is a chemical compound with the molecular formula CHClN. It features a chloro group and a p-tolyl group attached to the imidazole ring, making it a member of the imidazole family. This compound is characterized by its unique structural properties, which contribute to its biological activity and potential applications in various fields.

The chemical reactivity of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile can be attributed to the presence of both the imidazole ring and the carbonitrile functional group. Key reactions include:

- Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for modifications that can enhance biological activity or alter physical properties.

- Cyclization Reactions: The compound may participate in cyclization reactions, potentially leading to the formation of more complex heterocycles.

- Hydrolysis: The carbonitrile group can be hydrolyzed under acidic or basic conditions, yielding corresponding carboxylic acids.

Studies have indicated that 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile exhibits significant biological activity. It has been evaluated for its potential as an antifungal agent and has shown efficacy against various fungal strains. Additionally, its structure suggests possible interactions with biological targets, making it a candidate for further pharmacological exploration .

The synthesis of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile typically involves multi-step organic synthesis techniques. Common methods include:

- Condensation Reactions: Starting from appropriate precursors, condensation reactions can be employed to form the imidazole ring.

- Halogenation: The introduction of the chloro group is often achieved through halogenation reactions using reagents such as phosphorus pentachloride.

- Cyanation: The carbonitrile group can be introduced via cyanation reactions, which may involve the use of sodium cyanide or similar reagents.

4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile has several applications in various fields:

- Agricultural Chemistry: It is utilized as a pesticide due to its antifungal properties, helping to protect crops from fungal infections .

- Pharmaceutical Development: Its potential as an antifungal agent makes it a candidate for drug development in treating fungal infections.

- Material Science: The compound may be explored for use in developing new materials with specific chemical properties.

Interaction studies have focused on understanding how 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile interacts with biological macromolecules. Preliminary studies suggest that it may bind to specific enzyme targets, inhibiting their activity and thereby exerting its antifungal effects. Further research is needed to elucidate these interactions fully and confirm its mechanism of action.

Several compounds share structural similarities with 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloro-5-(m-tolyl)-1H-imidazole-2-carbonitrile | Similar imidazole structure; meta-substituted | Potentially different biological activity profile |

| 4-Bromo-5-(p-tolyl)-1H-imidazole-2-carbonitrile | Bromine instead of chlorine | May exhibit different reactivity and toxicity |

| 5-(p-Tolyl)-1H-imidazole-2-carbonitrile | Lacks halogen substitution | Serves as a baseline for comparing halogenated derivatives |

These compounds highlight the uniqueness of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile through its specific halogenation pattern and its resultant biological activities.

One-pot multicomponent reactions have emerged as powerful synthetic tools for the construction of imidazole derivatives, including 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile. These methodologies offer significant advantages in terms of atom economy, reaction efficiency, and reduced waste production compared to traditional stepwise synthetic approaches. The fundamental principle underlying these transformations involves the convergent assembly of multiple reactive components in a single reaction vessel, facilitating the formation of complex heterocyclic structures through carefully orchestrated bond-forming processes.

The synthesis of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile through multicomponent strategies typically begins with the preparation of the precursor 5-(p-tolyl)-1H-imidazole-2-carbonitrile. This intermediate is synthesized through a three-component condensation reaction involving 2,2-dichloro-1-(p-tolyl)ethanone, hydroxylamine hydrochloride, and oxone in isopropanol. The reaction proceeds under controlled conditions at 55°C under an inert atmosphere, with the formation of a clear solution observed within 5 minutes, followed by solidification after 30 minutes and continued stirring for 5 hours. The subsequent chlorination step involves treating the intermediate with triphosgene in acetone at 60°C, again under inert conditions, to introduce the chloro substituent at the 4-position of the imidazole ring.

Research has demonstrated that amino imidazole carbonitrile derivatives can be synthesized through multicomponent procedures involving aminomalononitrile, trimethyl orthoacetate, and various protected α-amino acids. These reactions are performed in two sequential steps without intermediate workup and purification, utilizing microwave irradiation at 250 watts and 250 pounds per square inch at 200°C for 2 minutes. The yields for these transformations range from 25% to 60%, with the structural complexity of the α-amino acid side-chain significantly influencing the reaction outcome.

| Entry | α-Amino Acid | Reaction Conditions | Products | Yield (%) |

|---|---|---|---|---|

| 1 | Glycine | Tetrahydrofuran, 2.0 min, 250 W, 250 psi at 200°C | 4a | 60 |

| 2 | Alanine | Tetrahydrofuran, 2.0 min, 250 W, 250 psi at 200°C | 4b | 34 |

| 3 | Valine | Tetrahydrofuran, 2.0 min, 250 W, 250 psi at 200°C | 4c | 32 |

| 4 | Serine | Tetrahydrofuran, 2.0 min, 250 W, 250 psi at 200°C | 4d | 25 |

| 5 | Phenylalanine | Tetrahydrofuran, 2.0 min, 250 W, 250 psi at 200°C | 4e | 51 |

| 6 | Tyrosine | Tetrahydrofuran, 2.0 min, 250 W, 250 psi at 200°C | 4f | 48 |

The mechanism of these multicomponent reactions typically involves the initial formation of imino-ether intermediates followed by nucleophilic addition and cyclization processes. The closure of the imidazole ring proceeds via imino-ether intermediate formation, followed by nucleophilic addition of the amino acid residue, resulting in selective decoration of the α-amino acid side-chain at the N-1 position of the imidazole ring.

Three-component reactions utilizing 2-aminobenzimidazoles, aromatic aldehydes, and isocyanides have been successfully employed for the synthesis of imidazo[1,2-a]benzimidazoles through [4 + 1] cycloaddition reactions. These transformations involve the initial condensation of 2-aminobenzimidazole with an aldehyde under microwave activation to generate an imine intermediate under basic conditions, which subsequently undergoes cycloaddition with an isocyanide. The reaction conditions require careful optimization to achieve high yields while maintaining selectivity for the desired regioisomer.

Advanced multicomponent strategies have also been developed for the synthesis of 2,4,5-trisubstituted imidazoles through condensation reactions of benzil or benzoin, aldehydes, and ammonium acetate in the presence of urea/hydrogen peroxide as a mild and efficient molecular catalyst in refluxing ethanol. This methodology offers several advantages including green protocol implementation, use of inexpensive catalysts, achievement of high to excellent yields, and simple work-up procedures. The reaction conditions are mild and environmentally benign, making this approach particularly attractive for large-scale synthetic applications.

Microwave-Assisted Organic Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has revolutionized the preparation of imidazole derivatives by providing rapid, efficient, and selective reaction conditions that significantly outperform conventional heating methods. The application of microwave irradiation to the synthesis of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile and related compounds has demonstrated remarkable improvements in reaction times, yields, and overall synthetic efficiency.

The fundamental advantages of microwave-assisted synthesis stem from the unique heating mechanism that involves direct interaction between microwave energy and polar molecules in the reaction mixture. This leads to rapid and uniform heating throughout the reaction medium, eliminating hot spots and temperature gradients commonly observed in conventional heating methods. For imidazole synthesis, this translates to accelerated reaction kinetics, improved selectivity, and reduced formation of unwanted side products.

Experimental investigations have shown that 4-(substituted phenyl)-1H-imidazol-2(5H)-one/thione/imine derivatives can be synthesized with high efficiency using microwave irradiation. The protocol involves the reaction of 2-bromo-1-(substituted phenyl)ethanone with substituted amides such as urea, thiourea, and guanidine in the presence of benzyltriethylammonium chloride as a catalyst. The reaction mixture is irradiated under microwave conditions for 3.5 minutes at 700 watts, resulting in yields ranging from 60% to 80%.

| Compound | Substituent | Conventional Method Yield (%) | Microwave Method Yield (%) | Reaction Time Conventional | Reaction Time Microwave |

|---|---|---|---|---|---|

| IIIa | H | 45 | 65 | 4-6 hours | 3.5 minutes |

| IIIb | 2'-hydroxy-5'-methyl | 52 | 72 | 5-7 hours | 3.5 minutes |

| IIIc | 4'-methoxy | 48 | 68 | 4-6 hours | 3.5 minutes |

| IIId | 4'-chloro | 51 | 70 | 5-6 hours | 3.5 minutes |

The mechanism of microwave-enhanced imidazole formation involves rapid heating that facilitates the nucleophilic attack of the amide nitrogen on the electrophilic carbon center of the α-bromoketone, followed by intramolecular cyclization and elimination processes. The accelerated kinetics under microwave conditions favor the desired cyclization pathway while minimizing competing side reactions that typically occur under prolonged conventional heating.

Recent developments in microwave-assisted synthesis have focused on the preparation of amino imidazole carbonitrile derivatives through multicomponent reactions. These transformations utilize aminomalononitrile, trimethyl orthoacetate, and α-amino acid derivatives under microwave irradiation conditions. The reaction is performed in tetrahydrofuran using triethylamine as base, with microwave irradiation at 250 watts, 250 pounds per square inch pressure, and 200°C for precisely 2 minutes. This methodology demonstrates the precision and control achievable with microwave-assisted synthesis.

The optimization of microwave-assisted conditions typically involves careful consideration of several parameters including power level, temperature, pressure, and reaction time. For imidazole synthesis, power levels between 200-700 watts have been found optimal, with temperatures ranging from 120-200°C and reaction times varying from 1-5 minutes depending on the specific transformation. These conditions must be carefully balanced to achieve maximum efficiency while preventing decomposition of sensitive intermediates or products.

Solvent-Free and Green Chemistry Approaches in Cyclization Reactions

Solvent-free synthetic methodologies represent a paradigm shift toward environmentally sustainable organic synthesis, offering significant advantages in terms of reduced environmental impact, simplified work-up procedures, and enhanced reaction efficiency. The application of solvent-free conditions to the synthesis of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile and related imidazole derivatives has demonstrated remarkable success in achieving high yields while eliminating the need for organic solvents.

The development of solvent-free protocols for imidazole synthesis addresses several critical environmental and economic concerns associated with traditional solution-phase reactions. These methodologies eliminate the use of potentially toxic organic solvents, reduce waste generation, simplify product isolation and purification procedures, and often provide enhanced reaction selectivity due to the unique reaction environment created in the absence of solvents.

Comprehensive studies have shown that 2,4,5-trisubstituted imidazoles can be synthesized with exceptional efficiency using solvent-free conditions. The methodology involves the reaction of benzil, aromatic aldehydes, and ammonium acetate under neat conditions at elevated temperatures. Comparative analysis between conventional solvent-based methods and green chemistry approaches has revealed that the solvent-free methodology achieves a yield of 90.90% for 2,3,5-triphenyl imidazole, compared to only 69.60% obtained through conventional methods using ethanol as solvent.

| Synthesis Method | Solvent Used | Temperature (°C) | Reaction Time | Yield (%) | Environmental Impact |

|---|---|---|---|---|---|

| Conventional | Ethanol | 78-80 | 6-8 hours | 69.60 | High |

| Green Chemistry | Water | 100 | 4-5 hours | 85.20 | Medium |

| Solvent-Free | None | 120-140 | 2-3 hours | 90.90 | Low |

The mechanism of solvent-free imidazole formation involves unique reaction kinetics that differ significantly from solution-phase processes. In the absence of solvents, reactants are brought into intimate contact, facilitating rapid intermolecular interactions and promoting efficient cyclization reactions. The elevated reaction temperatures typically employed in solvent-free conditions accelerate the formation of key intermediates while the absence of solvent eliminates potential competing solvation effects that might interfere with the desired transformation.

Experimental protocols for solvent-free imidazole synthesis typically involve the direct mixing of solid reactants in appropriate stoichiometric ratios, followed by heating in reaction vessels without any added solvents. For the synthesis of benzimidazole derivatives, aromatic o-phenylenediamines, aromatic aldehydes, and ammonium acetate are combined in a 2:2:5 molar ratio and heated at 70°C for approximately 1 hour. The reaction progress can be monitored through visual observation of the reaction mixture, with completion typically indicated by the formation of a homogeneous solid mass.

Advanced solvent-free methodologies have been developed for the synthesis of imidazole-containing nitrogen-bridgehead heterocycles through domino reactions. These transformations involve the reaction of various pyridine-like heterocycles with 1,2-diaza-1,3-dienes under solvent-free conditions to produce imidazo[1,2-a]pyridines, imidazo[1,2-a]quinolines, and imidazo[2,1-a]isoquinolines in good yields. The advantage of this one-pot transformation lies in the use of simple pyridine-like compounds without prefunctionalization of the starting heterocycles.

The optimization of solvent-free conditions requires careful consideration of several factors including reactant ratios, reaction temperature, heating methods, and reaction time. Temperature control is particularly critical, as insufficient heating may result in incomplete reactions while excessive temperatures can lead to product decomposition or formation of unwanted side products. The use of magnetic stirring or mechanical mixing may be necessary to ensure adequate contact between solid reactants during the initial stages of the reaction.

Recent innovations in solvent-free synthesis have incorporated the use of solid-supported catalysts and promoters to enhance reaction efficiency and selectivity. These approaches combine the environmental benefits of solvent-free conditions with the advantages of heterogeneous catalysis, including easy catalyst recovery and recycling. The integration of microwave heating with solvent-free conditions has proven particularly effective, providing rapid and uniform heating while maintaining the environmental advantages of the solvent-free approach.

Role of N-Heterocyclic Carbene Catalysts in Imidazole Formation

N-Heterocyclic carbene catalysts have emerged as powerful tools in modern organic synthesis, offering unique reactivity patterns and exceptional selectivity in the formation of complex heterocyclic structures including imidazole derivatives. The application of N-heterocyclic carbene catalysis to the synthesis of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile represents a significant advancement in organocatalytic methodology, providing access to sophisticated synthetic transformations under mild reaction conditions.

The fundamental chemistry of N-heterocyclic carbene catalysts stems from their unique electronic structure, which combines nucleophilic character with remarkable stability. These catalysts are typically generated in situ from imidazolium salt precursors through deprotonation with appropriate bases, creating highly reactive carbene species that can activate carbonyl compounds and facilitate various bond-forming processes. The versatility of N-heterocyclic carbene catalysis has been demonstrated in numerous synthetic applications, including the formation of carbon-carbon and carbon-heteroatom bonds essential for imidazole construction.

| Ionic Liquid Precatalyst | Base Used | Reaction Temperature (°C) | Reaction Time (hours) | Product Yield (%) | Diastereoselectivity |

|---|---|---|---|---|---|

| 1-Butyl-3-methylimidazolium chloride | Triethylamine | 60 | 12 | 78 | >95:5 |

| 1-Ethyl-3-methylimidazolium bromide | Diazabicycloundecene | 80 | 8 | 82 | >98:2 |

| 1-Hexyl-3-methylimidazolium tetrafluoroborate | Potassium carbonate | 70 | 10 | 75 | >90:10 |

The mechanistic pathway for N-heterocyclic carbene-catalyzed imidazole formation typically begins with the generation of the active carbene species through deprotonation of the imidazolium salt precursor. The carbene then undergoes nucleophilic addition to an appropriate electrophile, such as an aromatic aldehyde, generating a Breslow intermediate. This intermediate can participate in various subsequent transformations, including aldol-type reactions, cycloadditions, and rearrangement processes, ultimately leading to the formation of the desired imidazole scaffold.

Structural modifications of the imidazole skeleton upon interaction with N-heterocyclic carbene systems have been extensively studied through both experimental and computational approaches. These investigations have revealed that protonation, alkylation, and metalation of imidazole derivatives result in significant electronic and geometrical redistributions within the heterocyclic framework. The aromaticity of the imidazole ring is notably affected by these modifications, with protonated and alkylated cationic species typically exhibiting enhanced aromaticity compared to neutral imidazole precursors.

Advanced applications of N-heterocyclic carbene catalysis have focused on the development of oxidative synthetic protocols that utilize atmospheric oxygen as a terminal oxidant. These methodologies replace stoichiometric oxidants typically required in N-heterocyclic carbene-catalyzed transformations, providing more environmentally sustainable synthetic routes. The integration of aerial oxygen oxidation with N-heterocyclic carbene catalysis has enabled the synthesis of various useful compounds while adhering to green chemistry principles.

The optimization of N-heterocyclic carbene-catalyzed reactions requires careful consideration of several parameters including catalyst loading, base selection, reaction temperature, and solvent choice. Catalyst loadings typically range from 5-20 mol%, with optimal performance often achieved at 10-15 mol% loading. Base selection is crucial for efficient carbene generation, with organic bases such as triethylamine and diazabicycloundecene commonly employed. Reaction temperatures between 60-100°C are generally required for efficient turnover, while polar protic and aprotic solvents have been found suitable for most transformations.

Organocatalytic Strategies for Benzil/Benzoin Intermediate Generation

The synthesis of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile relies fundamentally on the formation of benzil and benzoin intermediates through sophisticated organocatalytic approaches [1]. These intermediates serve as crucial precursors in the multi-step synthesis pathway, where nitrogen-heterocyclic carbenes function as the primary catalytic species [2] [3].

The mechanistic foundation of organocatalytic benzoin condensation involves the initial deprotonation of thiazolium or imidazolium precatalysts to generate the active nucleophilic carbene species [4]. This nucleophilic nitrogen-heterocyclic carbene attacks the electrophilic carbon of aromatic aldehydes, forming a primary adduct that subsequently undergoes isomerization to produce the critical Breslow intermediate [5]. The Breslow intermediate represents the key catalytically active species capable of umpolung reactivity, converting electrophilic aldehydes into nucleophilic acyl anion equivalents [1] [2].

Recent mechanistic investigations have revealed that the organocatalytic benzoin reaction proceeds through multiple competing pathways, including both ionic and radical mechanisms [3]. The ionic pathway involves direct nucleophilic attack of Breslow intermediates on electrophilic substrates, while the radical pathway operates through single-electron oxidation of deprotonated Breslow intermediates to generate ketyl radicals [5]. Kinetic studies demonstrate that the reaction exhibits first-order kinetics with respect to the thiazolium catalyst, with the rate-limiting step involving two aldehyde molecules and a single thiazolium species [5].

The substrate scope for organocatalytic benzoin condensation encompasses a broad range of aromatic aldehydes, with heteroaromatic aldehydes demonstrating exceptional reactivity and achieving quantitative yields within thirty minutes [6]. Conversely, strongly electrophilic aldehydes such as para-nitrobenzaldehyde exhibit reduced reactivity, often requiring extended reaction times or alternative conditions [6]. Electronic effects exert minimal influence on reaction yields, whereas steric hindrance can dramatically reduce catalytic efficiency [6].

| Aldehyde Type | Reaction Time | Yield (%) | Electronic Effect |

|---|---|---|---|

| Heteroaromatic | 30 minutes | >95 | Electron-donating |

| Simple aromatic | 3 hours | 85-92 | Neutral |

| para-Nitrobenzaldehyde | >12 hours | <50 | Electron-withdrawing |

| Sterically hindered | >24 hours | 25-45 | Variable |

The formation of benzil intermediates proceeds through oxidation of benzoin derivatives using various oxidizing agents [7] [8]. Urea hydrogen peroxide has emerged as an effective and environmentally benign oxidant for this transformation, promoting both the dissociation of ammonium acetate to generate ammonia and the oxidation of benzoin to benzil [8]. This dual functionality enables efficient one-pot synthesis protocols where benzoin substrates are directly converted to benzil intermediates in situ [8].

Transition Metal-Catalyzed Carbon-Nitrogen Bond Formation in Imidazole Derivatives

The construction of carbon-nitrogen bonds in imidazole derivatives represents a cornerstone methodology in the synthesis of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile [9] [10]. Transition metal catalysis has revolutionized the regioselective functionalization of imidazole rings, enabling precise installation of substituents at specific positions through carbon-hydrogen bond activation and subsequent carbon-nitrogen bond formation [11] [12].

Nickel-catalyzed carbon-hydrogen arylation of imidazoles has demonstrated exceptional utility in constructing carbon-nitrogen bonds at the C-2 position [11] [12]. The catalytic system employing nickel(II) triflate with 1,2-bis(dicyclohexylphosphino)ethane ligand in tertiary amyl alcohol solvent enables efficient coupling of imidazoles with phenol derivatives [11]. The mechanism proceeds through initial coordination of the imidazole substrate to the nickel center, followed by carbon-hydrogen bond activation to form a five-membered nickelacycle intermediate [11].

The carbon-hydrogen activation step involves a concerted metalation-deprotonation mechanism where the nickel center coordinates to the imidazole nitrogen while simultaneously activating the adjacent carbon-hydrogen bond [11]. Subsequent oxidative addition of the phenol-derived electrophile generates a nickel(IV) intermediate, which undergoes reductive elimination to form the desired carbon-nitrogen bond and regenerate the active nickel(0) catalyst [11].

Copper-mediated carbon-hydrogen functionalization represents another powerful approach for carbon-nitrogen bond formation in imidazole derivatives [13] [14]. The copper-catalyzed strategy employing 8-aminoquinoline directing groups has proven highly advantageous for functionalizing carbon-hydrogen bonds in unactivated systems [13]. The mechanism involves initial coordination of the directing group to the copper center, followed by carbon-hydrogen activation through a six-membered transition state [13].

| Metal Catalyst | Ligand System | Solvent | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Nickel(II) triflate | dcype | t-AmylOH | 110 | 75-89 | >20:1 |

| Copper(II) acetate | 8-Aminoquinoline | MeOH | 90 | 67-75 | >20:1 |

| Rhodium(I) complex | Phosphine | Dioxane | 120 | 82-94 | >15:1 |

| Palladium(II) acetate | Bipyridine | DMF | 100 | 70-85 | >10:1 |

The regioselectivity of transition metal-catalyzed carbon-nitrogen bond formation depends critically on the electronic and steric properties of both the metal catalyst and the imidazole substrate [9] [10]. Electron-rich imidazoles generally exhibit enhanced reactivity toward carbon-hydrogen activation, while electron-deficient systems require more forcing conditions [10]. The introduction of substituents at different positions of the imidazole ring influences the regioselectivity of functionalization, with steric hindrance playing a dominant role in determining the preferred reaction site [9].

Palladium-catalyzed carbon-nitrogen bond formation in imidazole derivatives has been extensively developed for the synthesis of complex heterocyclic architectures [9]. The mechanism typically involves oxidative addition of aryl halides to palladium(0), followed by coordination and activation of the imidazole substrate [9]. Subsequent reductive elimination delivers the carbon-nitrogen coupled product while regenerating the active palladium catalyst [9].

Copper-Mediated Cyano Group Activation and Functionalization

The activation and functionalization of cyano groups through copper-mediated catalysis represents a critical aspect in the synthesis and modification of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile [15] [16] [17]. Copper catalysts demonstrate exceptional ability to activate carbon-cyano bonds through various mechanistic pathways, enabling both the introduction and transformation of nitrile functionalities [18] [19].

The mechanism of copper-catalyzed cyanation involves initial coordination of the cyano-containing substrate to the copper center, followed by oxidative addition to generate a copper-cyano intermediate [15] [16]. Density functional theory calculations reveal that the copper-catalyzed cyanation proceeds through a unique six-membered transition state, leading to high levels of site selectivity [16]. The electrophilic cyanation step features dearomatization of the aromatic substrate, significantly increasing the reactivity of carbon-hydrogen bonds and enabling subsequent base-assisted activation [16].

Recent developments in copper-mediated cyano group activation have demonstrated the utility of alpha-cyanoacetates as non-toxic and easily handled cyano sources [15]. The mechanism involves copper-mediated carbon-cyano bond cleavage of alpha-cyanoacetates, generating cyano radicals that can participate in subsequent functionalization reactions [15]. This approach provides access to aryl nitriles with diverse functional groups in excellent yields while avoiding the use of toxic cyanide reagents [15].

Copper-catalyzed cyanation of heterocycle carbon-hydrogen bonds has been achieved using ethyl(ethoxymethylene)cyanoacetate as a cyanating agent [17]. The transformation proceeds smoothly in the presence of di-tert-butyl peroxide under ligand-free conditions, providing a safe and efficient route for the synthesis of heteroaryl nitriles [17]. The mechanism involves radical-mediated carbon-hydrogen activation followed by cyano group transfer from the cyanoacetate reagent [17].

| Cyanating Agent | Copper Catalyst | Oxidant | Yield (%) | Selectivity | Functional Group Tolerance |

|---|---|---|---|---|---|

| alpha-Cyanoacetate | Copper(I) iodide | None | 75-92 | High | Excellent |

| Ethyl cyanoacetate | Copper(II) acetate | DTBP | 68-89 | Good | Very good |

| Potassium cyanide | Copper(I) bromide | Air | 82-95 | Excellent | Limited |

| Cyanohydrin | Copper(II) triflate | PhI(OAc)₂ | 71-88 | Good | Good |

The copper-mediated activation of cyano groups also enables decyanation reactions, where the cyano functionality serves as a removable directing group [18]. Rhodium and nickel catalysts have been employed for the reductive cleavage of carbon-cyano bonds using hydrosilanes or hydrogen gas as reducing agents [18]. These transformations provide valuable synthetic flexibility by allowing temporary installation of cyano directing groups followed by their selective removal [18].

The electronic properties of cyano groups make them excellent directing groups for metal-catalyzed carbon-hydrogen activation reactions [18]. The strong electron-withdrawing nature of the cyano functionality enhances the electrophilicity of adjacent carbon-hydrogen bonds, facilitating metalation and subsequent functionalization [18]. This directing effect has been exploited in both ortho and meta-selective carbon-hydrogen activation protocols [18].

Copper-mediated cyano group functionalization has found application in cascade reactions where multiple transformations occur in sequence [13] [14]. The copper-catalyzed cascade coupling reactions involve initial cyano group activation followed by cyclization to construct complex heterocyclic frameworks [14]. These transformations demonstrate the versatility of copper catalysis in enabling complex molecular assembly through cyano group manipulation [14].

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H410 (75%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard